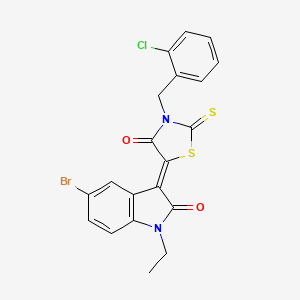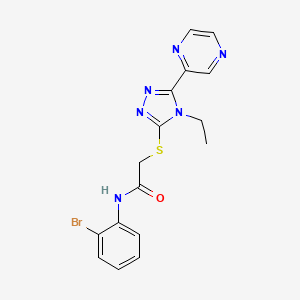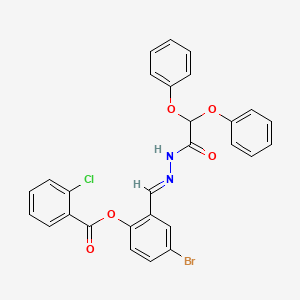
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolinone Core: Starting with a suitable indole derivative, bromination and subsequent alkylation can introduce the bromo and ethyl groups.
Thiazolidinone Ring Formation: The indolinone intermediate can be reacted with a thioamide and a chlorobenzyl halide under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxothiazolidinone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the indolinone and thiazolidinone rings.
Substitution: Halogen atoms (bromo and chloro) in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar properties.
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where thiazolidinones have shown efficacy.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve inhibition of enzyme activity or binding to receptor sites.
類似化合物との比較
Similar Compounds
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one: Lacks the chlorobenzyl group.
3-(2-Chlorobenzyl)-2-thioxothiazolidin-4-one: Lacks the indolinone moiety.
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-benzyl-2-thioxothiazolidin-4-one: Lacks the chloro substituent on the benzyl group.
Uniqueness
The unique combination of the indolinone, thiazolidinone, and chlorobenzyl moieties in 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(2-chlorobenzyl)-2-thioxothiazolidin-4-one may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
617697-89-9 |
|---|---|
分子式 |
C20H14BrClN2O2S2 |
分子量 |
493.8 g/mol |
IUPAC名 |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14BrClN2O2S2/c1-2-23-15-8-7-12(21)9-13(15)16(18(23)25)17-19(26)24(20(27)28-17)10-11-5-3-4-6-14(11)22/h3-9H,2,10H2,1H3/b17-16- |
InChIキー |
IAHTZMZUUOJIRN-MSUUIHNZSA-N |
異性体SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)/C1=O |
正規SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12023354.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12023368.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12023371.png)
![N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide](/img/structure/B12023373.png)
![[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12023377.png)
![2-Chloro-6-(4-fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12023390.png)
![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol](/img/structure/B12023391.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023397.png)
![5-(2,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023400.png)
![[3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12023409.png)

![3-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12023422.png)

